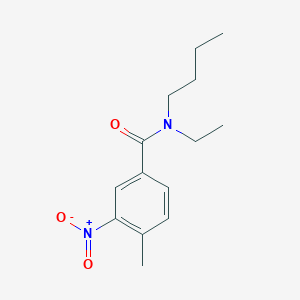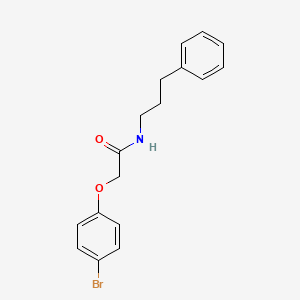![molecular formula C23H26N2O4S B4804802 6-({[3-(aminocarbonyl)-4-(4-butylphenyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4804802.png)
6-({[3-(aminocarbonyl)-4-(4-butylphenyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid
Descripción general
Descripción
6-({[3-(aminocarbonyl)-4-(4-butylphenyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid is an intriguing synthetic compound. It features a complex molecular structure that includes both aromatic and heterocyclic elements, making it a significant subject of interest in multiple fields, including organic chemistry, medicinal chemistry, and pharmaceutical sciences. This compound's multifaceted nature allows for diverse applications and a broad range of chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-({[3-(aminocarbonyl)-4-(4-butylphenyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid generally involves multi-step processes that include coupling reactions, protection and deprotection strategies, and cyclization. Key starting materials typically include:
4-butylphenyl derivatives
Thiophene derivatives
Aminocarbonyl and cyclohexene intermediates
A generic synthetic route might involve:
Nitration: of thiophene derivatives followed by reduction to obtain the corresponding amino compounds.
Coupling reactions: between these amino compounds and butylphenyl derivatives through amide bond formation.
Cyclization: steps to form the 3-cyclohexene-1-carboxylic acid framework.
Reaction conditions generally include:
Controlled temperatures (often between -78°C to room temperature)
Use of protective groups to shield reactive sites
Specific catalysts, like palladium or nickel, to facilitate coupling reactions
Industrial Production Methods
Industrial synthesis may streamline the laboratory methods for scale, incorporating continuous flow reactors, automated systems, and efficient purification techniques like crystallization or chromatography to handle larger quantities. These methods ensure high purity and yield, critical for practical applications.
Análisis De Reacciones Químicas
Types of Reactions
6-({[3-(aminocarbonyl)-4-(4-butylphenyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid is reactive towards several types of organic reactions:
Oxidation: : It can be oxidized to form sulfoxides or sulfones.
Reduction: : Reduction can yield various hydrogenated products.
Substitution: : Aromatic substitutions, particularly electrophilic aromatic substitution, can introduce different substituents onto the phenyl or thiophene rings.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing agents like potassium permanganate or sodium dichromate
Reducing agents such as lithium aluminum hydride or sodium borohydride
Catalysts like iron(III) chloride for electrophilic aromatic substitution
Major Products
The major products formed from these reactions vary depending on the conditions but may include:
Sulfoxides: and sulfones from oxidation
Amine: and alcohol derivatives from reduction
Substituted aromatic rings: from substitution reactions
Aplicaciones Científicas De Investigación
Chemistry
In the realm of chemistry, this compound is utilized for:
Studying reaction mechanisms: : Its structure allows for investigations into various reaction pathways and intermediates.
Developing new synthetic methodologies: : It serves as a test compound for new catalytic or non-catalytic synthetic strategies.
Biology
In biology, its applications include:
Probing biochemical pathways: : Its interactions with proteins and other biomolecules can elucidate biological processes.
Developing molecular probes: : Used in studies to track and observe cellular functions.
Medicine
Medical research benefits from this compound through:
Drug discovery: : Its structural features make it a candidate for developing new therapeutics.
Pharmacological studies: : Investigating its effects on various biological targets.
Industry
Industrially, it finds use in:
Material science:
Pharmaceuticals: : As a precursor or intermediate in the synthesis of active pharmaceutical ingredients (APIs).
Mecanismo De Acción
The mechanism by which 6-({[3-(aminocarbonyl)-4-(4-butylphenyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid exerts its effects largely depends on its interactions at the molecular level. These interactions might involve:
Binding to specific proteins: : Its structural components enable it to fit into active sites or binding pockets of enzymes or receptors.
Modulating pathways: : It can alter biochemical pathways by inhibiting or activating specific enzymes.
Comparación Con Compuestos Similares
Comparison with Other Compounds
Compared to similar compounds, 6-({[3-(aminocarbonyl)-4-(4-butylphenyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid stands out due to:
Its unique combination of aromatic and cyclohexene elements, which impart distinct reactivity.
The presence of thienyl and butylphenyl groups , enhancing its utility in synthetic chemistry.
List of Similar Compounds
4-(butylphenyl)-2-thienyl derivatives
Aminocarbonyl compounds
Cyclohexene carboxylic acids
Each of these similar compounds offers its own set of reactivities and applications, but none combine the specific characteristics of this compound, making it a unique and versatile molecule in scientific research and industrial applications.
Propiedades
IUPAC Name |
6-[[4-(4-butylphenyl)-3-carbamoylthiophen-2-yl]carbamoyl]cyclohex-3-ene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4S/c1-2-3-6-14-9-11-15(12-10-14)18-13-30-22(19(18)20(24)26)25-21(27)16-7-4-5-8-17(16)23(28)29/h4-5,9-13,16-17H,2-3,6-8H2,1H3,(H2,24,26)(H,25,27)(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUTNEVJPMSBXMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C2=CSC(=C2C(=O)N)NC(=O)C3CC=CCC3C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-({1-ethyl-3-[(furan-2-ylmethyl)carbamoyl]-1H-pyrazol-4-yl}carbamoyl)-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4804730.png)

![4-({4-[(Z)-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenoxy}methyl)benzoic acid](/img/structure/B4804739.png)
![N-[4-(4-morpholinyl)benzyl]-2-phenylacetamide](/img/structure/B4804747.png)
![N-[(5Z)-5-{3-chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide](/img/structure/B4804749.png)
![5-[(4-fluorophenoxy)methyl]-N-(4-phenoxyphenyl)-2-furamide](/img/structure/B4804764.png)

![2-{[(2-chloro-4-fluorobenzyl)thio]acetyl}-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B4804781.png)
![3-[(4-chloro-1H-pyrazol-1-yl)methoxy]-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B4804786.png)
![ethyl [2-({[(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio]acetyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B4804794.png)
![2-[4-[(Z)-[2,4,6-trioxo-1-[3-(trifluoromethyl)phenyl]-1,3-diazinan-5-ylidene]methyl]phenoxy]acetic acid](/img/structure/B4804801.png)



